molecular formula C5H10O3 B188304 2-Methoxy-2-methylpropanoic acid CAS No. 13836-62-9

2-Methoxy-2-methylpropanoic acid

Cat. No. B188304
Key on ui cas rn: 13836-62-9
M. Wt: 118.13 g/mol
InChI Key: BKBZFJRHYSCZQA-UHFFFAOYSA-N
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Patent
US05266570

Procedure details

To a mixture of sodium hydride (3.13 g, 130.5 mmol) in tetrahydrofuran at 0° C. was added methanol (5.3 mL, 130.5 mmol) and allowed to warm to room temperature. The reaction was cooled to 0° C. and 2-bromo-2-methylpropionyl bromide (5.4 mL, 43.5 mmol) was added. After warming to room temperature, the reaction was heated to 45° C. for 42 hours and then cooled to room temperature. The resulting mixture was filtered through diatomaceous earth with ether wash and the solvent was distilled off. The pot residue was partitioned between ether and 1N hydrochloric acid. The organic layer was dried (magnesium sulfate), filtered and concentrated to give methyl 2-methoxy-2-methylpropionate and 2-methoxy-2-methylpropionic acid (2.47 g). This mixture of products was treated with methanolic sodium hydroxide, using a similar procedure to that described in Example 111b and distillation, the title compound was obtained as a colorless oil (650 mg, 12.6%), bp 85°-95° C./20 mm; MS(CI): 119(M+H): H-NMR (300 MHz, DMSO-d6): 1.29(s, 6H), 3.14(s, 3H), 12.52(s, 1H).
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][OH:4].Br[C:6]([CH3:11])([CH3:10])[C:7](Br)=[O:8].[O:12]1[CH2:16]CCC1>>[CH3:3][O:4][C:6]([CH3:11])([CH3:10])[C:7]([O:12][CH3:16])=[O:8].[CH3:16][O:12][C:6]([CH3:11])([CH3:10])[C:7]([OH:4])=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
3.13 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
5.3 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
5.4 mL
Type
reactant
Smiles
BrC(C(=O)Br)(C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
After warming to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 45° C. for 42 hours
Duration
42 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through diatomaceous earth with ether
WASH
Type
WASH
Details
wash
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The pot residue was partitioned between ether and 1N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(C(=O)OC)(C)C
Name
Type
product
Smiles
COC(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.47 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05266570

Procedure details

To a mixture of sodium hydride (3.13 g, 130.5 mmol) in tetrahydrofuran at 0° C. was added methanol (5.3 mL, 130.5 mmol) and allowed to warm to room temperature. The reaction was cooled to 0° C. and 2-bromo-2-methylpropionyl bromide (5.4 mL, 43.5 mmol) was added. After warming to room temperature, the reaction was heated to 45° C. for 42 hours and then cooled to room temperature. The resulting mixture was filtered through diatomaceous earth with ether wash and the solvent was distilled off. The pot residue was partitioned between ether and 1N hydrochloric acid. The organic layer was dried (magnesium sulfate), filtered and concentrated to give methyl 2-methoxy-2-methylpropionate and 2-methoxy-2-methylpropionic acid (2.47 g). This mixture of products was treated with methanolic sodium hydroxide, using a similar procedure to that described in Example 111b and distillation, the title compound was obtained as a colorless oil (650 mg, 12.6%), bp 85°-95° C./20 mm; MS(CI): 119(M+H): H-NMR (300 MHz, DMSO-d6): 1.29(s, 6H), 3.14(s, 3H), 12.52(s, 1H).
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][OH:4].Br[C:6]([CH3:11])([CH3:10])[C:7](Br)=[O:8].[O:12]1[CH2:16]CCC1>>[CH3:3][O:4][C:6]([CH3:11])([CH3:10])[C:7]([O:12][CH3:16])=[O:8].[CH3:16][O:12][C:6]([CH3:11])([CH3:10])[C:7]([OH:4])=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
3.13 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
5.3 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
5.4 mL
Type
reactant
Smiles
BrC(C(=O)Br)(C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
After warming to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 45° C. for 42 hours
Duration
42 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through diatomaceous earth with ether
WASH
Type
WASH
Details
wash
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The pot residue was partitioned between ether and 1N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(C(=O)OC)(C)C
Name
Type
product
Smiles
COC(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.47 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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